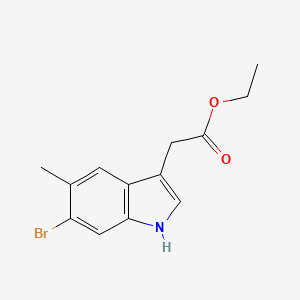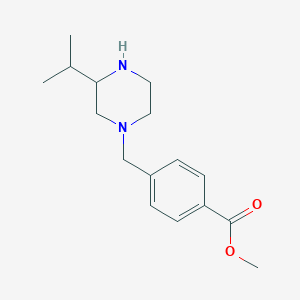
(R)-BoroNva-(+)-Pinanediol-HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-BoroNva-(+)-Pinanediol-HCl is a boron-containing compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is known for its unique structural features, which include a boron atom bonded to a pinanediol moiety and a hydrochloride group. The presence of boron in its structure imparts unique reactivity and properties, making it a valuable tool in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-BoroNva-(+)-Pinanediol-HCl typically involves the reaction of ®-BoroNva with (+)-Pinanediol in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as palladium or platinum may be used to facilitate the reaction.
Industrial Production Methods: Industrial production of ®-BoroNva-(+)-Pinanediol-HCl follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to ensure uniform mixing and reaction efficiency.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions: ®-BoroNva-(+)-Pinanediol-HCl undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a borohydride.
Substitution: The pinanediol moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols are used under mild conditions.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Substituted pinanediol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: ®-BoroNva-(+)-Pinanediol-HCl is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also employed in the synthesis of complex organic molecules and natural products.
Biology: In biological research, this compound is used as a tool to study boron-containing biomolecules and their interactions with biological systems. It is also investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in the design of boron-containing pharmaceuticals. Its ability to form stable complexes with biomolecules is explored for therapeutic applications.
Industry: In the industrial sector, ®-BoroNva-(+)-Pinanediol-HCl is used in the production of advanced materials, including boron-containing polymers and catalysts.
Wirkmechanismus
The mechanism of action of ®-BoroNva-(+)-Pinanediol-HCl involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with biomolecules, such as enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and context.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by forming boron-enzyme complexes.
Receptors: It can modulate receptor activity by binding to receptor sites.
Pathways: The compound’s effects on biochemical pathways are studied in the context of cancer therapy and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Boronic Acids: Compounds such as phenylboronic acid and benzylboronic acid share similar boron chemistry but differ in their organic moieties.
Borates: Sodium borate and potassium borate are inorganic boron compounds with different applications.
Borohydrides: Sodium borohydride and lithium borohydride are reducing agents with distinct reactivity profiles.
Uniqueness: ®-BoroNva-(+)-Pinanediol-HCl is unique due to its combination of a boron atom with a pinanediol moiety and a hydrochloride group. This structure imparts specific reactivity and stability, making it valuable in both research and industrial applications.
Eigenschaften
IUPAC Name |
1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BNO2.ClH/c1-5-6-12(16)15-17-11-8-9-7-10(13(9,2)3)14(11,4)18-15;/h9-12H,5-8,16H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSDGUVNRZTCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
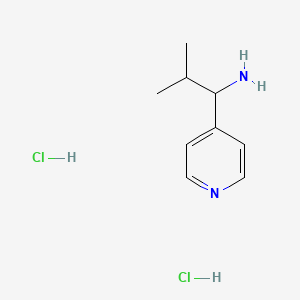
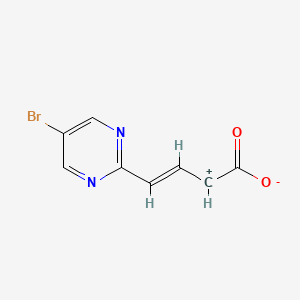
![1-(3,4-Dihydroxyphenyl)-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]ethanone](/img/structure/B12273928.png)
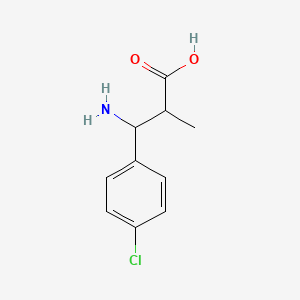
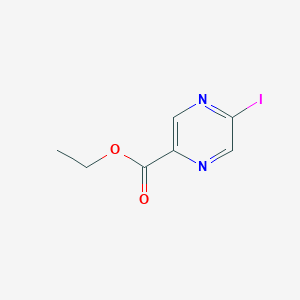
![2-[(1-{Pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine](/img/structure/B12273947.png)
![1,3-Benzenedisulfonic acid, 4-[bis[4-[ethyl(phenylmethyl)amino]phenyl]methyl]-](/img/structure/B12273950.png)
![2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-](/img/structure/B12273955.png)
![7-Fluoro-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12273967.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B12273983.png)
![(3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12273986.png)
